molecular formula C25H31ClN2O B14020602 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol CAS No. 7512-35-8

1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol

Cat. No.: B14020602
CAS No.: 7512-35-8
M. Wt: 411.0 g/mol
InChI Key: ZQQIVWVFOBCWKQ-UHFFFAOYSA-N
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Description

1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated at the 7-position using a chlorinating agent such as phosphorus oxychloride.

    Phenylation: The chlorinated quinoline is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the phenyl group at the 2-position.

    Amination: The resulting compound is then reacted with dibutylamine in the presence of a base such as sodium hydride to introduce the dibutylamino group at the 2-position.

    Hydroxylation: Finally, the compound is hydroxylated at the 4-position using a hydroxylating agent such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, sodium hydroxide.

Major Products

    Oxidation: 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ketone.

    Reduction: 1-(7-Chloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-(dibutylamino)ethanol.

    Substitution: 1-(7-Amino-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1-(7-Chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinidine: An antiarrhythmic agent used to treat heart rhythm disorders.

    Quinine: Another antimalarial drug derived from the bark of the cinchona tree.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dibutylamino group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

7512-35-8

Molecular Formula

C25H31ClN2O

Molecular Weight

411.0 g/mol

IUPAC Name

1-(7-chloro-2-phenylquinolin-4-yl)-2-(dibutylamino)ethanol

InChI

InChI=1S/C25H31ClN2O/c1-3-5-14-28(15-6-4-2)18-25(29)22-17-23(19-10-8-7-9-11-19)27-24-16-20(26)12-13-21(22)24/h7-13,16-17,25,29H,3-6,14-15,18H2,1-2H3

InChI Key

ZQQIVWVFOBCWKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CC=CC=C3)O

Origin of Product

United States

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